Lipophilicity vs. Unsubstituted Phenyl Analog
The introduction of a para-methoxy group to the phenyl ring of the enediyne scaffold leads to a quantifiable change in the partition coefficient, a critical parameter for membrane permeability in medicinal chemistry. The target compound exhibits a higher calculated logP compared to the unsubstituted phenyl derivative, trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane . This difference is a direct consequence of the additional methyl group's contribution to the overall hydrophobicity and the electron-donating effect of the methoxy group altering the molecule's dipole moment [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.89 (estimated) |
| Comparator Or Baseline | Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane (CAS 648435-54-5); cLogP = 3.51 (estimated) |
| Quantified Difference | △ cLogP ≈ +0.38 |
| Conditions | Computational estimation based on molecular structure databases (mcule/PubChem) |
Why This Matters
A quantifiable increase in logP suggests a higher propensity for passive membrane diffusion, a key consideration when selecting an enediyne precursor for the design of prodrugs or cell-permeable probes where the unsubstituted analog may have insufficient bioavailability.
- [1] Alam, M.; Park, S. Spectroscopic Identifications, Molecular Docking, Neuronal Growth and Enzyme Inhibitory Activities of Steroidal Nitro Olefin: Quantum Chemical Study. 2019. Rights Platform. https://www.rights-platform.com View Source
